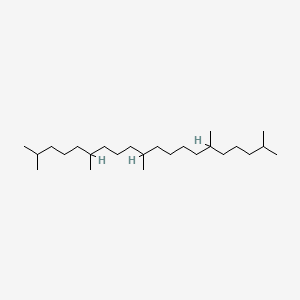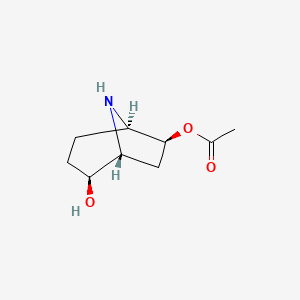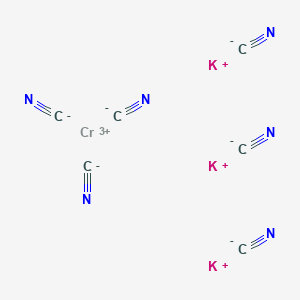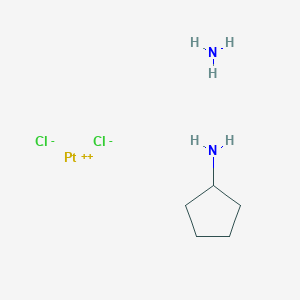
6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WR-158122 involves the reaction of 2-naphthylamine with chlorosulfonic acid to form 2-naphthylsulfonyl chloride. This intermediate is then reacted with 2,4-diaminoquinazoline under controlled conditions to yield WR-158122 .
Industrial Production Methods
Industrial production of WR-158122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
WR-158122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in WR-158122 can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of WR-158122 .
Scientific Research Applications
WR-158122 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfonylquinazoline chemistry.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: WR-158122 is a potent antimalarial agent, showing effectiveness against Plasmodium falciparum and other malaria parasites
Industry: It is used in the development of sustained-release drug formulations and as a reference compound in pharmaceutical research
Mechanism of Action
WR-158122 exerts its effects by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides and amino acids, which are vital for the survival and replication of malaria parasites. By inhibiting this enzyme, WR-158122 disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: Another dihydrofolate reductase inhibitor used as an antimalarial agent.
Trimethoprim: A dihydrofolate reductase inhibitor used primarily as an antibacterial agent.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy and autoimmune diseases
Uniqueness of WR-158122
WR-158122 is unique due to its specific structure, which allows it to effectively inhibit dihydrofolate reductase in malaria parasites. Its sulfonylquinazoline backbone provides a distinct mode of interaction with the enzyme, making it a potent antimalarial agent .
Properties
CAS No. |
51123-83-2 |
|---|---|
Molecular Formula |
C18H14N4O2S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) |
InChI Key |
GBVQWZXJDIIUCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |
Key on ui other cas no. |
51123-83-2 |
Synonyms |
WR 158,122 WR 158122 WR-158,122 WR-158122 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)

![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)

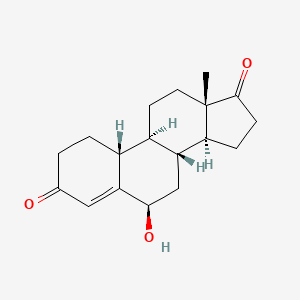

![2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B1208328.png)
